molecular formula C8H15Cl2N3 B13498509 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine dihydrochloride

1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine dihydrochloride

Cat. No.: B13498509
M. Wt: 224.13 g/mol
InChI Key: AJRFXTFLNCZTKJ-UHFFFAOYSA-N
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Description

1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine dihydrochloride is a chemical compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique benzodiazole ring structure, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine dihydrochloride typically involves multiple steps. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine dihydrochloride is unique due to its specific benzodiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

3-methyl-4,5,6,7-tetrahydrobenzimidazol-5-amine;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c1-11-5-10-7-3-2-6(9)4-8(7)11;;/h5-6H,2-4,9H2,1H3;2*1H

InChI Key

AJRFXTFLNCZTKJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1CC(CC2)N.Cl.Cl

Origin of Product

United States

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